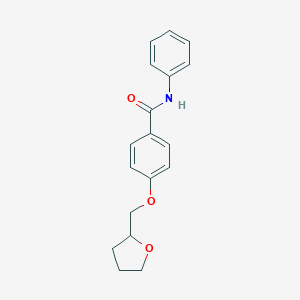![molecular formula C16H16BrNO2 B250538 1-{[(1-Bromo-2-naphthyl)oxy]acetyl}pyrrolidine](/img/structure/B250538.png)
1-{[(1-Bromo-2-naphthyl)oxy]acetyl}pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{[(1-Bromo-2-naphthyl)oxy]acetyl}pyrrolidine, also known as BON, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of 1-{[(1-Bromo-2-naphthyl)oxy]acetyl}pyrrolidine is not fully understood. However, it is believed that this compound inhibits the activity of enzymes that are involved in the growth and proliferation of cancer cells. This inhibition leads to the suppression of cancer cell growth and division.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including histone deacetylases (HDACs) and lysine-specific demethylase 1 (LSD1). Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
实验室实验的优点和局限性
One advantage of using 1-{[(1-Bromo-2-naphthyl)oxy]acetyl}pyrrolidine in lab experiments is its ability to inhibit the growth of cancer cells in vitro. This makes it a useful tool for investigating the mechanisms of cancer cell growth and division. However, one limitation of using this compound is its potential toxicity, which can limit its use in vivo.
未来方向
There are several future directions for the use of 1-{[(1-Bromo-2-naphthyl)oxy]acetyl}pyrrolidine in scientific research. One potential direction is the development of this compound-based drugs for the treatment of cancer. Additionally, this compound could be used as a tool for investigating the role of HDACs and LSD1 in cancer cell growth and division. Further research is needed to fully understand the potential applications of this compound in scientific research.
合成方法
1-{[(1-Bromo-2-naphthyl)oxy]acetyl}pyrrolidine can be synthesized through a multistep process. The first step involves the reaction of 1-bromo-2-naphthol with acetic anhydride to form 1-{[(1-bromo-2-naphthyl)oxy]acetyl}naphthalene. This intermediate is then reacted with pyrrolidine to form the final product, this compound.
科学研究应用
1-{[(1-Bromo-2-naphthyl)oxy]acetyl}pyrrolidine has been used in scientific research as a precursor for the synthesis of various compounds. It has also been used as a building block for the development of new drugs, particularly in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for further investigation.
属性
分子式 |
C16H16BrNO2 |
|---|---|
分子量 |
334.21 g/mol |
IUPAC 名称 |
2-(1-bromonaphthalen-2-yl)oxy-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C16H16BrNO2/c17-16-13-6-2-1-5-12(13)7-8-14(16)20-11-15(19)18-9-3-4-10-18/h1-2,5-8H,3-4,9-11H2 |
InChI 键 |
KSLGBKJDIOHFHM-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)COC2=C(C3=CC=CC=C3C=C2)Br |
规范 SMILES |
C1CCN(C1)C(=O)COC2=C(C3=CC=CC=C3C=C2)Br |
溶解度 |
45.4 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[4-(Tetrahydro-2-furanylmethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B250455.png)
![N-allyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250456.png)

![N-ethyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250460.png)
![4-Ethyl-5-methyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}-3-thiophenecarboxamide](/img/structure/B250461.png)
![N-[5-(butyrylamino)-2-chlorophenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250463.png)
![Methyl 4-({2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamoyl)benzoate](/img/structure/B250464.png)
![Methyl 4-{[3-(acetylamino)anilino]carbonyl}benzoate](/img/structure/B250467.png)
![Methyl 3-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamoyl)benzoate](/img/structure/B250468.png)
![Methyl 4-{[4-(acetylamino)anilino]carbonyl}benzoate](/img/structure/B250471.png)
![Methyl 4-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamoyl)benzoate](/img/structure/B250473.png)
![N-(sec-butyl)-3-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B250475.png)
![2-fluoro-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B250477.png)
![3-{[(2-isopropylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B250479.png)
